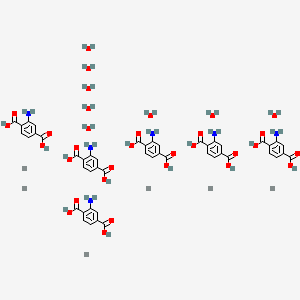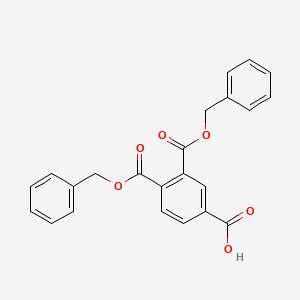![molecular formula C45H66ClFeNNiP2+ B13781431 Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)](/img/structure/B13781431.png)
Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(4-cyanophenyl)[®-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II) is a complex organometallic compound. It is known for its application as a catalyst in various chemical reactions, particularly in the field of asymmetric synthesis. The compound features a nickel center coordinated with a chloro ligand, a 4-cyanophenyl group, and a chiral phosphine ligand derived from ferrocene.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(4-cyanophenyl)[®-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II) typically involves the following steps:
Preparation of the Chiral Phosphine Ligand: The chiral phosphine ligand is synthesized from ferrocene through a series of reactions that introduce the dicyclohexylphosphino and diphenylphosphine groups.
Formation of the Nickel Complex: The chiral phosphine ligand is then reacted with a nickel precursor, such as nickel chloride, in the presence of a base to form the desired nickel complex.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of more efficient reaction conditions, purification techniques, and automation to ensure high yield and purity.
化学反応の分析
Types of Reactions
Chloro(4-cyanophenyl)[®-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II) undergoes various types of reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the nickel center.
Reduction: Reduction reactions can also occur, often involving the nickel center or the ligands.
Substitution: The chloro ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a base or other coordinating ligands.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of nickel(III) complexes, while reduction can yield nickel(0) species.
科学的研究の応用
Chloro(4-cyanophenyl)[®-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II) has several scientific research applications:
Chemistry: It is widely used as a catalyst in asymmetric synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s catalytic properties are explored in the synthesis of biologically active molecules.
Medicine: Research is ongoing to investigate its potential in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism by which Chloro(4-cyanophenyl)[®-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II) exerts its effects involves the coordination of the nickel center with substrates, facilitating various catalytic transformations. The chiral phosphine ligand plays a crucial role in inducing asymmetry in the products. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
類似化合物との比較
Similar Compounds
- Chloro(4-cyanophenyl)[®-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylditertbutylphosphine]nickel(II)
- Chloro(4-cyanophenyl)[®-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine]nickel(II)
- cis-2,2′-Bis(diphenylphosphino)-1,1′-binaphthylnickel(II) chloride
Uniqueness
Chloro(4-cyanophenyl)[®-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II) is unique due to its specific chiral phosphine ligand, which provides high enantioselectivity in catalytic reactions. This makes it particularly valuable in asymmetric synthesis compared to other similar nickel complexes.
特性
分子式 |
C45H66ClFeNNiP2+ |
|---|---|
分子量 |
832.9 g/mol |
IUPAC名 |
benzonitrile;carbanide;chloronickel;cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphaniumylethyl]cyclopentyl]phosphanium;iron(2+) |
InChI |
InChI=1S/C31H44P2.C7H4N.C5H10.2CH3.ClH.Fe.Ni/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;8-6-7-4-2-1-3-5-7;1-2-4-5-3-1;;;;;/h2-3,6-9,15-18,25,28-31H,4-5,10-14,19-24H2,1H3;2-5H;1-5H2;2*1H3;1H;;/q;-1;;2*-1;;+2;+1/p+1/t25-,30?,31?;;;;;;;/m1......./s1 |
InChIキー |
DWCHVYOPRXKHSJ-GHBWACEWSA-O |
異性体SMILES |
[CH3-].[CH3-].C[C@H](C1CCCC1[PH+](C2CCCCC2)C3CCCCC3)[PH+](C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe+2] |
正規SMILES |
[CH3-].[CH3-].CC(C1CCCC1[PH+](C2CCCCC2)C3CCCCC3)[PH+](C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1h-Imidazo[4,5-g]quinoline](/img/structure/B13781378.png)


![1-[4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781425.png)
